5-Nitro-2-furaldehyde diacetate 5-Nitro-2-furaldehyde diacetate Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Brand Name: Vulcanchem
CAS No.: 92-55-7
VCID: VC21100253
InChI: InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3
SMILES: CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C
Molecular Formula: C9H9NO7
Molecular Weight: 243.17 g/mol

5-Nitro-2-furaldehyde diacetate

CAS No.: 92-55-7

Cat. No.: VC21100253

Molecular Formula: C9H9NO7

Molecular Weight: 243.17 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-furaldehyde diacetate - 92-55-7

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

CAS No. 92-55-7
Molecular Formula C9H9NO7
Molecular Weight 243.17 g/mol
IUPAC Name [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate
Standard InChI InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3
Standard InChI Key HSXKWKJCZNRMJO-UHFFFAOYSA-N
SMILES CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C
Canonical SMILES CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C
Melting Point 91.0 °C

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